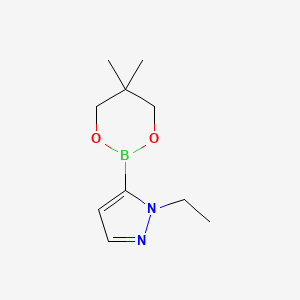

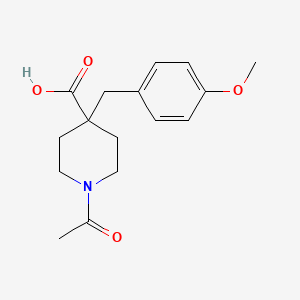

![molecular formula C7H6N4O3 B1396393 (7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid CAS No. 1338495-14-9](/img/structure/B1396393.png)

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

Vue d'ensemble

Description

“(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family . The TP heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

In 2021, Pismataro et al. developed efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- or 7-phenyl-2 amino-[1,2,4]-triazolo[1,5-a]pyrimidines, and 2-amino-5 phenyl-[1,2,4]-triazolo[1,5-a]pyrimidin-7-ol using acetic acid, ethanol or DMF at 135 °C .

Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Chemical Reactions Analysis

The TP heterocycle has been exploited in various areas of drug design due to its versatility . For example, replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

Applications De Recherche Scientifique

Medicinal Chemistry: Building Blocks for Drug Development

The triazolopyrimidine core of the compound is considered a “privileged structure” in medicinal chemistry . This means it is a versatile scaffold that can bind to multiple types of biological targets. Researchers have used this core to develop a variety of therapeutic agents, including receptor agonists and antagonists. The hydroxy and acetic acid functional groups present in this compound offer additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potential medicinal properties.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds play a crucial role in the development of new pharmaceuticals. The compound can be used to synthesize various heterocyclic derivatives . These derivatives can then be screened for a variety of biological activities, such as enzyme inhibition or receptor modulation, which are essential steps in drug discovery.

Development of Fluorescent Probes

Triazolopyrimidines have been explored for their potential use as fluorescent probes . These probes can help in studying biological processes by binding to specific molecules within cells and emitting fluorescence. This property can be particularly useful in the visualization and tracking of cellular components in real-time.

Polymer Chemistry

The introduction of triazolopyrimidine units into polymers can enhance their properties . For instance, they can be used to create polymers with better electronic characteristics for use in solar cells. The compound’s ability to absorb light can be leveraged to improve the efficiency of photovoltaic materials.

Antimalarial Activity

Compounds derived from triazolopyrimidines have been investigated for their antimalarial activity . The structural motif of triazolopyrimidine is known to interfere with the life cycle of the malaria parasite, making it a target for the development of new antimalarial drugs.

HIV Research

The compound has been used as a reactant in studies investigating the pharmacological activity related to HIV . Specifically, it can bind to HIV TAR RNA, which is crucial in the replication of the virus. This application has significant implications for the development of novel HIV treatments.

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to interact with various biological targets, including corticotropin-releasing factor 1 receptors and calcium channels .

Mode of Action

Similar compounds have been reported to inhibit certain enzymes, such as cyclin-dependent kinase 2 (cdk2) .

Biochemical Pathways

Related compounds have been reported to affect various pathways, including those involved in cell cycle regulation and apoptosis .

Result of Action

Similar compounds have been reported to have cytotoxic activities against various cell lines .

Propriétés

IUPAC Name |

2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c12-5(13)1-4-2-8-7-9-3-10-11(7)6(4)14/h2-3H,1H2,(H,12,13)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHFJBBMNZNLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

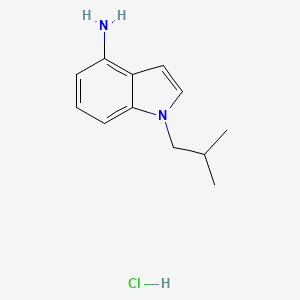

![5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1396312.png)

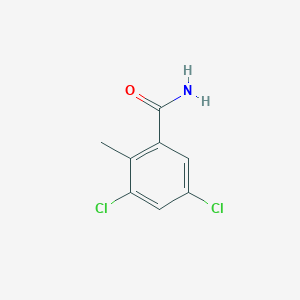

![[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1396320.png)

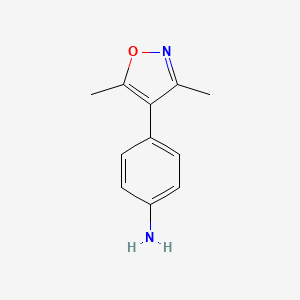

![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396323.png)

![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)

![7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1396328.png)

![2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol](/img/structure/B1396329.png)